An In-Depth Technical Guide to the Physicochemical Properties of 2-Quinuclidinecarboxylic Acid, Ethyl Ester
An In-Depth Technical Guide to the Physicochemical Properties of 2-Quinuclidinecarboxylic Acid, Ethyl Ester
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Quinuclidinecarboxylic acid, ethyl ester (Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural characteristics, key physical constants, spectroscopic profile, and stability. Methodologies for property determination are explained to provide a causal understanding of experimental choices. While direct experimental data for the 2-substituted isomer is limited, this guide synthesizes information from predictive models and closely related, well-characterized isomers, such as the 4-carboxylate analog, to present a robust and scientifically grounded profile.
Introduction: The Quinuclidine Scaffold
The quinuclidine moiety, a rigid, cage-like bicyclic tertiary amine known systematically as 1-azabicyclo[2.2.2]octane, is a cornerstone in medicinal chemistry and catalyst design.[1][2] Its unique three-dimensional structure provides a fixed orientation for appended functional groups, a feature highly sought after in the rational design of pharmacologically active agents and asymmetric catalysts.[3] The heterocyclic system of quinuclidine is known for its exceptional chemical stability.[2]
2-Quinuclidinecarboxylic acid, ethyl ester, as a derivative, combines this rigid scaffold with an ethyl ester functional group. This combination of a basic nitrogen atom and a hydrolyzable ester makes it a versatile building block for synthesizing more complex molecules with potential applications ranging from central nervous system agents to novel catalysts. Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.
Chemical Identity and Structure
Establishing a clear chemical identity is the foundation of any technical analysis. The structure of 2-Quinuclidinecarboxylic acid, ethyl ester is defined by the 1-azabicyclo[2.2.2]octane core with an ethoxycarbonyl group at the C-2 position.
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IUPAC Name: Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate
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Synonyms: Ethyl quinuclidine-2-carboxylate
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Molecular Formula: C₁₀H₁₇NO₂
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Molecular Weight: 183.25 g/mol [4]
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CAS Number: 7435-13-4
Caption: Generalized workflow for the synthesis of 2-substituted quinuclidines.
Purification of the final product typically involves standard laboratory techniques such as flash column chromatography on silica gel, taking advantage of the compound's moderate polarity.
Experimental Protocol: pKa Determination
To ensure trustworthiness and reproducibility, a self-validating protocol for determining a key parameter is essential.
Objective: To determine the pKa of the conjugate acid of Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate via potentiometric titration.
Methodology:
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Preparation: Accurately weigh ~0.1 mmol of the compound and dissolve it in a fixed volume (e.g., 50 mL) of deionized, CO₂-free water.
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Instrumentation Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the pH electrode and a magnetic stir bar into the sample solution.
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Titration: Begin stirring the solution. Add standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL) using a burette.
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Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope on the curve (identified via the first derivative). The pKa is the pH value recorded at exactly half the volume of the equivalence point.
Caption: Step-by-step workflow for pKa determination by potentiometric titration.
Conclusion
2-Quinuclidinecarboxylic acid, ethyl ester is a compound of significant interest due to its unique structural features: a rigid, basic bicyclic amine core functionalized with an ester group. Its physicochemical profile—characterized by high basicity (though attenuated by the C-2 ester), moderate lipophilicity, and predictable spectroscopic signatures—makes it a valuable synthon for drug discovery and materials science. This guide provides the foundational data and experimental rationale necessary for researchers to confidently incorporate this versatile molecule into their development programs.
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